molecular formula C11H12F3N B3223395 (2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 1217816-57-3

(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No. B3223395
CAS RN: 1217816-57-3
M. Wt: 215.21 g/mol
InChI Key: GSOGADJIIMVREB-JTQLQIEISA-N
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Description

“(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine” is a chemical compound with the molecular formula C11H12F3N . It is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring substituted with a trifluoromethyl group . The exact 3D structure would require more specific data such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine” include its molecular formula (C11H12F3N) and molecular weight (215.21 g/mol) . More specific properties such as melting point, boiling point, and density would require experimental determination .

Mechanism of Action

The mechanism of action of “(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine” is not clear from the available information. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Future Directions

The future directions for research on “(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, pyrrolidine derivatives have been studied for their potential use in drug discovery .

properties

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOGADJIIMVREB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[4-(Trifluoromethyl)phenyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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